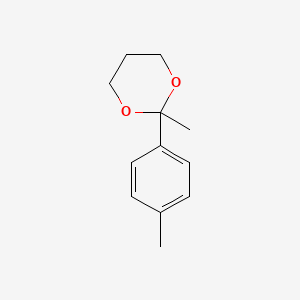

2-Methyl-2-(4-methylphenyl)-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

59356-52-4 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-methyl-2-(4-methylphenyl)-1,3-dioxane |

InChI |

InChI=1S/C12H16O2/c1-10-4-6-11(7-5-10)12(2)13-8-3-9-14-12/h4-7H,3,8-9H2,1-2H3 |

InChI Key |

SVHWGVTWTUENJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(OCCCO2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 4 Methylphenyl 1,3 Dioxane and Its Derivatives

Direct Acetalization Reactions for 1,3-Dioxane (B1201747) Ring Formation

The most common and straightforward method for the synthesis of 2-Methyl-2-(4-methylphenyl)-1,3-dioxane is the direct acetalization (or ketalization) of 4'-methylacetophenone (B140295) with 1,3-propanediol. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the 1,3-dioxane product. The general reaction is illustrated below:

Catalyst Systems and Optimization of Reaction Conditions

A variety of catalyst systems can be employed for the synthesis of 2-aryl-1,3-dioxanes, including both Brønsted and Lewis acids. Common catalysts include p-toluenesulfonic acid, sulfuric acid, and solid acid catalysts. The optimization of reaction conditions is critical to achieve high yields and purity.

A study on the synthesis of the closely related acetophenone 1,3-propandiol ketal using a SO₄²⁻/TiO₂/Al₂O₃ solid superacid catalyst highlights the importance of optimizing several parameters. The optimal conditions found for this reaction were a TiO₂ loading of 10 mass%, a catalyst calcination temperature of 500°C, and a catalyst mass fraction of 5.5% relative to the total feedstock. researchgate.net The molar ratio of the ketone to the diol was also found to be a key factor, with a ratio of 1:1.2 (acetophenone:1,3-propanediol) providing the best results. researchgate.net The use of toluene (B28343) as an entrainer to azeotropically remove water and a reflux time of 1.5 hours were also crucial for driving the reaction to completion. researchgate.net Under these optimized conditions, a high yield of 96.5% and a purity of 99.6% were achieved for the acetophenone 1,3-propandiol ketal. researchgate.net

Table 1: Optimization of Reaction Conditions for the Synthesis of Acetophenone 1,3-propandiol ketal researchgate.net

| Parameter | Condition | Yield (%) | Purity (%) |

| Catalyst | SO₄²⁻/TiO₂/Al₂O₃ | 96.5 | 99.6 |

| TiO₂ Loading | 10 mass% | 96.5 | 99.6 |

| Catalyst Calcination Temp. | 500°C | 96.5 | 99.6 |

| Catalyst Dosage | 5.5 mass% | 96.5 | 99.6 |

| Molar Ratio (Ketone:Diol) | 1:1.2 | 96.5 | 99.6 |

| Entrainer | Toluene | 96.5 | 99.6 |

| Reflux Time | 1.5 hours | 96.5 | 99.6 |

This data is for the synthesis of Acetophenone 1,3-propandiol ketal, a structurally similar compound, as a representative example.

Green Chemistry Principles in Dioxane Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,3-dioxanes to develop more environmentally benign processes. This includes the use of solid acid catalysts, which can be easily recovered and reused, reducing waste and avoiding the use of corrosive mineral acids. The synthesis of acetophenone 1,3-propandiol ketal over a reusable SO₄²⁻/TiO₂/Al₂O₃ solid superacid catalyst is a prime example of this approach. researchgate.net

Furthermore, efforts have been made to reduce or eliminate the use of hazardous organic solvents. The use of water-carrying agents like toluene helps to remove the water by-product, but alternative methods are being explored.

Ring-Closing Strategies to Construct the 1,3-Dioxane Core

While direct acetalization is the most common method, alternative ring-closing strategies can also be employed to construct the 1,3-dioxane core. These methods often involve the formation of one of the C-O bonds of the dioxane ring in an intramolecular fashion from a suitable acyclic precursor.

Functional Group Transformations on Precursor Molecules

Another synthetic approach involves performing functional group transformations on precursor molecules that already contain a portion of the final 1,3-dioxane structure. For instance, a pre-existing 1,3-dioxane ring with a suitable functional group at the 2-position can be modified to introduce the desired methyl and 4-methylphenyl substituents.

Stereoselective Synthesis Approaches for Substituted 1,3-Dioxanes

For substituted 1,3-dioxanes, controlling the stereochemistry can be a significant challenge. In the case of this compound, the two substituents at the 2-position are different, but the ring itself is prochiral. The conformational analysis of 2,2-disubstituted-1,3-dioxanes is crucial for understanding their stereochemical behavior.

The conformational preference of substituents at the 2-position of the 1,3-dioxane ring is governed by their A-values, which represent the free conformational enthalpy difference between the axial and equatorial positions. For a 2-methyl-2-phenyl-1,3-dioxane, the A-value for the methyl group (A_Me = 16.63 kJ/mol) is higher than that of the phenyl group (A_Ph = 13.04 kJ/mol). google.com This indicates a strong thermodynamic preference for the conformer where the methyl group occupies the equatorial position to minimize steric interactions. google.com The experimentally determined free energy difference (ΔG°_exp = 10.11 kJ/mol) for the conformational equilibrium of 2-methyl-2-phenyl-1,3-dioxane is significantly higher than the simple difference in A-values, suggesting that the equilibrium is strongly shifted towards the conformer with the equatorial methyl group. google.com This inherent conformational preference can be exploited in stereoselective synthesis strategies.

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 2 4 Methylphenyl 1,3 Dioxane

Acid-Catalyzed Reactions and Stability Profile

The 1,3-dioxane (B1201747) ring is fundamentally an acetal (B89532). As such, its stability is highly dependent on pH. While generally stable under neutral and basic conditions, the compound is susceptible to cleavage in the presence of Brønsted or Lewis acids. thieme-connect.deorganic-chemistry.org This lability is a cornerstone of its chemical reactivity and its use as a protecting group for carbonyl compounds in organic synthesis. thieme-connect.de

Hydrolysis Pathways and Kinetics

The acid-catalyzed hydrolysis of 2-Methyl-2-(4-methylphenyl)-1,3-dioxane regenerates the parent ketone, 4'-methylacetophenone (B140295), and propane-1,3-diol. The reaction proceeds through a well-established mechanism for acetal hydrolysis. libretexts.orglibretexts.org

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation: A lone pair of electrons on one of the dioxane oxygen atoms is protonated by an acid catalyst, forming a good leaving group. libretexts.org

Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized tertiary oxocarbenium ion. The positive charge is delocalized between the acetal carbon (C2) and the remaining ring oxygen. The stability of this intermediate is a key factor in the reaction rate. The presence of both a methyl group and an electron-donating 4-methylphenyl (p-tolyl) group at the C2 position enhances the stability of this carbocation, facilitating its formation.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A final deprotonation step yields a hemiacetal intermediate and regenerates the acid catalyst.

Final Cleavage: The hemiacetal undergoes further acid-catalyzed cleavage to release the final products: 4'-methylacetophenone and propane-1,3-diol.

The kinetics of this hydrolysis are influenced by factors such as acid concentration, temperature, and the electronic nature of the substituents at the C2 position. Electron-donating groups, like the 4-methylphenyl group, accelerate the rate of hydrolysis by stabilizing the positive charge of the oxocarbenium ion intermediate. cdnsciencepub.com This is analogous to findings in the hydrolysis of other acetals and ketals where electron-donating substituents at the acetal carbon enhance the reaction rate. cdnsciencepub.com

| Step | Description | Key Intermediates |

| 1 | Protonation of a ring oxygen by H₃O⁺. | Protonated 1,3-dioxane |

| 2 | Cleavage of a C-O bond to open the ring. | Resonance-stabilized oxocarbenium ion |

| 3 | Nucleophilic attack by H₂O on the carbocation. | Protonated hemiacetal |

| 4 | Deprotonation to form the hemiacetal. | Hemiacetal alcohol |

| 5 | Further reaction to yield the final products. | 4'-Methylacetophenone, Propane-1,3-diol |

Transacetalization and Exchange Reactions

In the presence of an acid catalyst and another alcohol or diol, this compound can undergo transacetalization. organic-chemistry.org This is an equilibrium process where the propane-1,3-diol moiety is exchanged for another alcohol-derived group. The mechanism is similar to hydrolysis, but instead of water, another alcohol or diol acts as the nucleophile. mdpi.com

The position of the equilibrium can be controlled by experimental conditions. For example, using a large excess of the new alcohol or removing one of the products (e.g., a volatile diol) can drive the reaction to completion. organic-chemistry.org This reaction is synthetically useful for changing protecting groups without first deprotecting to the ketone. Intramolecular transacetalization reactions are also possible in more complex molecules, leading to the formation of new ring systems. mdpi.com

Nucleophilic and Electrophilic Transformations at the 1,3-Dioxane Ring

The reactivity of the 1,3-dioxane ring is not limited to acid-catalyzed cleavage. The carbon and oxygen atoms of the ring can participate in a variety of transformations.

Reactions at the Acetal Carbon

The acetal carbon (C2) is electrophilic and can be attacked by strong nucleophiles, particularly when the ring is activated by a Lewis acid. For instance, reductive cleavage of 1,3-dioxanes can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid such as aluminum chloride (AlCl₃). cdnsciencepub.com This reaction typically results in the formation of a hydroxy ether. cdnsciencepub.com The mechanism involves the formation of an oxocarbenium ion intermediate, which is then reduced by a hydride ion. cdnsciencepub.com

Other carbon nucleophiles, such as Grignard reagents or organolithium compounds, can also react at the acetal carbon, though such reactions are less common and often require harsh conditions or specific substrates. The reaction of silyl (B83357) ketene (B1206846) imines with acetals, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), represents another pathway for C-C bond formation at the acetal carbon. richmond.edu

Ring-Opening Reactions and Subsequent Derivatization

The partial cleavage or ring-opening of 1,3-dioxane acetals is a powerful tool in synthetic chemistry for generating differentiated diol derivatives. researchgate.net Reductive ring-opening, often achieved with reagents like diisobutylaluminium hydride (DIBALH) or LiAlH₄/AlCl₃, can proceed with high regioselectivity, affording mono-protected 1,3-diols. researchgate.net

The mechanism and regioselectivity of the ring opening are dependent on the specific reagent used. researchgate.net

With LiAlH₄/AlCl₃: The reaction proceeds via an oxocarbenium ion, and the hydride attack generally occurs at the former acetal carbon, leading to a primary or secondary alcohol depending on the substitution pattern. cdnsciencepub.comresearchgate.net

With DIBALH: The mechanism involves coordination of the bulky Lewis acidic reagent to the least hindered oxygen atom. This is followed by an intramolecular hydride transfer, which often results in the opposite regioselectivity compared to LiAlH₄/AlCl₃-mediated reactions. researchgate.net

The resulting hydroxy ethers can be further functionalized, making the ring-opening of 1,3-dioxanes a versatile strategy for complex molecule synthesis. Radical ring-opening polymerizations are also known for certain unsaturated 1,3-dioxane derivatives, though this is less relevant for saturated systems like this compound. elsevierpure.comcmu.edu

Mechanistic Investigations of Key Transformations of this compound

The chemical reactivity of this compound is primarily centered around the lability of the acetal functional group. Mechanistic investigations into its transformations, particularly acid-catalyzed hydrolysis and potential photochemical reactions, provide insights into the electronic and structural factors governing its stability and reactivity. While direct mechanistic studies on this specific compound are limited in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with closely related 2-aryl-1,3-dioxanes and applying established principles of physical organic chemistry.

Acid-Catalyzed Hydrolysis: The A-1 Mechanism

The hydrolysis of this compound to 4'-methylacetophenone and propane-1,3-diol is a classic example of an acid-catalyzed reaction, proceeding through a well-established A-1 (unimolecular acid-catalyzed) mechanism. This pathway is characterized by a rapid, reversible protonation of one of the dioxane oxygen atoms, followed by a slow, rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by water, and subsequent deprotonation yields the final products.

The key steps of the proposed mechanism are as follows:

Protonation of the Acetal Oxygen: The reaction is initiated by the rapid and reversible protonation of one of the oxygen atoms of the 1,3-dioxane ring by a hydronium ion (H₃O⁺). This step converts a poor leaving group (an alkoxide) into a good leaving group (an alcohol).

Nucleophilic Attack by Water: The highly electrophilic oxocarbenium ion is rapidly attacked by a water molecule.

Deprotonation: A final deprotonation step, typically involving a water molecule or another proton acceptor, regenerates the acid catalyst and yields the hemiacetal intermediate.

Ring Opening and Final Product Formation: The hemiacetal is itself unstable under acidic conditions and rapidly hydrolyzes to the corresponding ketone (4'-methylacetophenone) and diol (propane-1,3-diol).

Kinetic and Thermodynamic Considerations:

Kinetic studies on the hydrolysis of related 2-aryl-1,3-dioxanes have shown that the reaction rates are highly dependent on the nature of the substituent on the aromatic ring. Electron-donating groups, such as the methyl group in the para position of the phenyl ring in the title compound, are known to accelerate the rate of hydrolysis. This is consistent with the proposed A-1 mechanism, as these groups stabilize the positively charged oxocarbenium ion intermediate, thereby lowering the activation energy of the rate-determining step.

The table below, based on general knowledge of acetal hydrolysis, illustrates the expected relative hydrolysis rates of this compound compared to analogs with different substituents on the phenyl ring.

| Substituent on Phenyl Ring | Electronic Effect | Expected Relative Hydrolysis Rate |

| 4-Methoxy | Strong Electron-Donating | Fastest |

| 4-Methyl | Electron-Donating | Fast |

| Hydrogen | Neutral | Moderate |

| 4-Chloro | Electron-Withdrawing | Slow |

| 4-Nitro | Strong Electron-Withdrawing | Slowest |

This is an interactive data table based on established principles of substituent effects on reaction rates.

Potential Photochemical Transformations

While the thermal, acid-catalyzed reactions of this compound are well-understood through analogy, its photochemical behavior presents an area for further investigation. The presence of the aromatic chromophore (the 4-methylphenyl group) suggests that this compound may undergo photochemical transformations upon absorption of UV light. Drawing parallels with the photochemistry of ketones and other aromatic compounds, several potential reaction pathways can be postulated.

Norrish Type I and Type II Reactions:

The Norrish reactions are photochemical processes that involve the cleavage of bonds adjacent to a carbonyl group. Although this compound is an acetal, under certain conditions, particularly after a potential photo-induced rearrangement to an excited state with more carbonyl-like character, or through other photochemical pathways, analogous bond cleavages could be envisioned.

Analogous Norrish Type I Cleavage: A hypothetical Norrish Type I-like reaction would involve the homolytic cleavage of one of the C2-C bonds (either to the methyl or the 4-methylphenyl group) or one of the C2-O bonds in the excited state. This would generate radical intermediates that could subsequently undergo various reactions, such as decarbonylation (if a carbonyl-like intermediate is formed), recombination, or disproportionation, leading to a complex mixture of products.

Analogous Norrish Type II Reaction: A Norrish Type II-like process would involve intramolecular hydrogen abstraction by an excited state of the molecule. For this to occur, a γ-hydrogen atom must be accessible. In the case of this compound, the hydrogens on the C4 and C6 positions of the dioxane ring are in the γ-position relative to the C2 carbon. Intramolecular abstraction of one of these hydrogens would lead to a 1,5-biradical intermediate. This biradical could then undergo cyclization to form a cyclobutanol (B46151) derivative or fragmentation to yield an enol ether and a ketone.

It is important to emphasize that these photochemical pathways are speculative and would require dedicated experimental and computational studies for verification. The quantum yields and the specific products formed would depend on factors such as the excitation wavelength, the solvent, and the presence of photosensitizers or quenchers.

Computational Modeling of Intermediates and Transition States:

Modern computational chemistry provides powerful tools for investigating reaction mechanisms, including the structures and energies of transition states and intermediates. For the acid-catalyzed hydrolysis of this compound, density functional theory (DFT) calculations could be employed to model the reaction pathway. Such studies could provide valuable information on:

The precise geometry of the transition state for the C-O bond cleavage.

The charge distribution in the oxocarbenium ion intermediate, confirming the stabilizing effect of the 4-methylphenyl group.

The activation energy barrier for the rate-determining step, which could be correlated with experimentally determined reaction rates.

Similarly, computational methods could be used to explore the potential energy surfaces of the excited states of the molecule, providing insights into the feasibility of the postulated photochemical rearrangements.

Despite a comprehensive search for scientific literature and spectral data, detailed experimental information for the specific chemical compound This compound is not available in publicly accessible databases and publications.

The structural elucidation and spectroscopic characterization of a chemical compound rely on experimental data obtained from various analytical techniques. For this compound, the specific data required to populate the requested sections are not found. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra, nor any advanced NMR studies (like COSY, HSQC, HMBC) for this specific molecule could be located.

Vibrational Spectroscopy (IR and Raman): Specific Infrared and Raman spectra for this compound are not available.

Mass Spectrometry: There is no available mass spectrometry data detailing the molecular ion peak and fragmentation pattern of this compound.

X-ray Crystallography: No crystallographic data has been published, meaning its solid-state structure has not been determined.

Without this foundational experimental data, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the provided outline. Information on related or analogous compounds cannot be substituted, as the instructions demand focus solely on this compound.

Therefore, the requested article cannot be generated at this time.

Structural Elucidation and Spectroscopic Characterization of 2 Methyl 2 4 Methylphenyl 1,3 Dioxane

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline lattice of 2-Methyl-2-(4-methylphenyl)-1,3-dioxane would be determined by a variety of non-covalent interactions. X-ray crystallography is the definitive technique for elucidating the three-dimensional structure of a crystalline solid, providing precise atomic coordinates. nih.gov From these coordinates, a detailed analysis of the crystal packing can be performed.

Table 1: Hypothetical Intermolecular Contact Contributions for this compound

| Contact Type | Contribution (%) |

| H···H | 50 - 60 |

| C···H/H···C | 20 - 30 |

| O···H/H···O | 10 - 15 |

| C···C (π-π) | 5 - 10 |

Note: This table is hypothetical and illustrates the type of data that would be generated from a Hirshfeld surface analysis of the actual crystal structure.

Absolute and Relative Stereochemistry Assignment

The this compound molecule possesses a stereocenter at the C2 position of the dioxane ring. The determination of the relative and absolute stereochemistry of this and any other stereocenters that might be present in derivatives is crucial for a complete structural description.

Relative Stereochemistry: The relative configuration of substituents on the 1,3-dioxane (B1201747) ring can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOESY) and coupling constants. mdpi.com The conformation of the six-membered dioxane ring, which typically adopts a chair conformation, influences the chemical shifts and coupling constants of the ring protons. For example, the spatial relationship between the methyl and p-tolyl groups at C2 and any substituents at other positions on the ring can be deduced from NOESY cross-peaks, which indicate through-space proximity.

Absolute Stereochemistry: The unambiguous determination of the absolute configuration of a chiral molecule requires techniques that can distinguish between enantiomers. Single-crystal X-ray crystallography is the gold standard for this purpose, especially when anomalous dispersion effects can be measured. nih.gov In the absence of a suitable crystal, other methods such as vibrational circular dichroism (VCD) or comparison of experimental and theoretically calculated optical rotation values can be employed.

For substituted 1,3-dioxane systems, the stereochemistry is often established during the synthesis, for instance, by using chiral starting materials (e.g., a chiral 1,3-diol). The stereochemical outcome of the reaction can then be confirmed by spectroscopic and crystallographic methods.

Table 2: Key Spectroscopic and Crystallographic Data for Stereochemical Assignment

| Technique | Parameter | Information Provided |

| ¹H NMR | Chemical Shift (δ) | Local electronic environment of protons |

| ¹H NMR | Coupling Constants (J) | Dihedral angles, connectivity |

| NOESY | Cross-peak intensity | Through-space proximity of nuclei |

| X-ray Crystallography | Atomic Coordinates | 3D molecular structure, bond lengths, bond angles |

| X-ray Crystallography | Flack Parameter | Absolute configuration of chiral molecules |

Conformational Analysis and Stereochemistry of 2 Methyl 2 4 Methylphenyl 1,3 Dioxane

Chair-Boat Conformational Equilibria in the 1,3-Dioxane (B1201747) Ring

Like its carbocyclic analog cyclohexane (B81311), the 1,3-dioxane ring is not planar and exists in a dynamic equilibrium between several conformations. The most stable and predominant conformation is the chair form. thieme-connect.dewikipedia.org This preference is due to the minimization of angular and torsional strain. Other higher-energy conformations include the boat and twist-boat (or twist) forms.

The energy barrier for the chair-to-twist conversion in the parent 1,3-dioxane is higher than in cyclohexane due to the shorter C-O bond lengths compared to C-C bonds. thieme-connect.de The chair conformer is significantly more stable than the twist conformers. Computational studies have quantified this energy difference. For the unsubstituted 1,3-dioxane, the chair conformer is calculated to be more stable than the 2,5-twist conformer by approximately 4.7 to 5.2 kcal/mol. researchgate.netscispace.com The 1,4-twist conformation is even less stable, with an energy about 1.0 to 1.4 kcal/mol higher than the 2,5-twist form. researchgate.netscispace.com The boat conformation itself is not an energy minimum but rather a transition state between twist forms. wikipedia.org

The equilibrium is heavily skewed towards the chair conformation, with over 99.9% of molecules in this state at room temperature for unsubstituted cyclohexane, a principle that largely holds for 1,3-dioxane. wikipedia.org The interconversion between two chair forms, known as ring inversion or a "ring flip," proceeds through these higher-energy twist and boat intermediates.

| Conformer | Relative Energy (kcal/mol) - Unsubstituted 1,3-Dioxane | Stability |

| Chair | 0 (Reference) | Most Stable |

| 2,5-Twist | ~4.7 - 5.2 | Less Stable |

| 1,4-Twist | ~6.1 - 6.2 | Least Stable |

Note: Data is based on computational studies of unsubstituted 1,3-dioxane and may vary with substitution. researchgate.netscispace.com

Influence of Substituents on Ring Conformation and Energetics

Substituents on the 1,3-dioxane ring can significantly influence the conformational equilibrium and the relative energies of the different conformers. In the case of 2-Methyl-2-(4-methylphenyl)-1,3-dioxane, the key consideration is the placement of the methyl and 4-methylphenyl (p-tolyl) groups at the C2 position.

In a chair conformation, substituents at any given carbon can occupy either an axial (perpendicular to the ring's general plane) or an equatorial (in the approximate plane of the ring) position. For substituents at the C2 position, an equatorial orientation is strongly favored thermodynamically. thieme-connect.de This preference is primarily due to the steric hindrance that arises from 1,3-diaxial interactions. An axial substituent at C2 experiences steric repulsion from the axial hydrogens at the C4 and C6 positions. thieme-connect.de

Given that both a methyl and a p-tolyl group are attached to C2, the ring will adopt a chair conformation where the bulkier substituent preferentially occupies the equatorial position to minimize these unfavorable steric interactions. The p-tolyl group is significantly larger than the methyl group, and therefore, the predominant conformation will have the 4-methylphenyl group in the equatorial position and the methyl group in the axial position.

The conformational preference is often quantified by the conformational free energy, or "A-value," which represents the energy difference between the axial and equatorial conformers for a given substituent. While specific A-values for a 2,2-disubstituted system are interdependent, comparing the individual values for methyl and phenyl groups provides insight. For a 2-substituted 1,3-dioxane, the A-value for a methyl group is approximately 4.1 kcal/mol, indicating a strong preference for the equatorial position. lookchem.com The preference for a phenyl group is also strong. In the 2,2-disubstituted case, the energetic cost of placing the larger p-tolyl group in the axial position would be prohibitively high, ensuring the conformation shown above is the dominant one.

| Substituent at C2 | A-Value (kcal/mol) | Equatorial Preference |

| Methyl | ~4.1 | Strong |

| Phenyl | (Not specified) | Strong |

| tert-Butyl | (Very High) | Overwhelming |

Note: A-values are for monosubstituted systems and serve to illustrate the principle of steric avoidance. lookchem.com

Diastereomerism and Enantiomerism in Substituted 1,3-Dioxanes

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. oregonstate.edu The two main types are enantiomers and diastereomers.

In this compound, the C2 carbon atom is bonded to four different groups:

A methyl group (-CH₃)

A 4-methylphenyl group (-C₆H₄CH₃)

An oxygen atom of the dioxane ring (-O-)

The other oxygen atom of the dioxane ring (-O-)

Because the two oxygen atoms are part of a ring and are thus inequivalent from the perspective of the C2 carbon, the C2 carbon is a stereocenter (or chiral center). The presence of this single stereocenter means that the molecule is chiral and can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. oregonstate.edu These two isomers are designated as (R)-2-Methyl-2-(4-methylphenyl)-1,3-dioxane and (S)-2-Methyl-2-(4-methylphenyl)-1,3-dioxane.

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edu For diastereomers to exist, a molecule must have two or more stereocenters. While this compound itself only has enantiomers, diastereomerism would become a factor if additional substituents were present on the ring, for example, at the C4, C5, or C6 positions, creating additional stereocenters. For instance, in a 2,4-disubstituted 1,3-dioxane, cis and trans diastereomers are possible, which describe the relative orientation of the substituents on the ring. researchgate.net

Experimental and Computational Approaches to Conformational Dynamics

The study of the conformational dynamics of 1,3-dioxanes relies on a combination of experimental techniques and computational modeling.

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the conformation and stereochemistry of 1,3-dioxanes. thieme-connect.de In ¹H NMR, the coupling constants (J-values) between adjacent protons depend on the dihedral angle between them, which can be used to distinguish between axial and equatorial protons and thus deduce the ring's conformation. researchgate.netresearchgate.net Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of atoms, further elucidating the three-dimensional structure.

X-ray Crystallography: This technique provides the precise solid-state structure of a molecule, including bond lengths, bond angles, and the exact conformation adopted in the crystal lattice. researchgate.net This offers a definitive, albeit static, picture of the molecular geometry.

Computational Approaches:

Quantum Chemical Calculations: Methods such as Ab initio, Density Functional Theory (DFT), and Møller–Plesset perturbation theory (MP2) are used to model the potential energy surface of the molecule. researchgate.netresearchgate.net These calculations can determine the relative energies of different conformers (chair, twist-boat), the energy barriers for interconversion between them, and predict geometric parameters like bond lengths and angles. scispace.comresearchgate.net

Molecular Mechanics: While less accurate than quantum methods, molecular mechanics force fields can be useful for quickly assessing the conformations of large molecules, though they may have limitations in accurately representing the energetics of heterocyclic systems like 1,3-dioxanes. scilit.com

These computational methods are often used in conjunction with experimental data, such as comparing calculated NMR coupling constants with experimental values, to provide a comprehensive understanding of the conformational equilibrium. researchgate.netresearchgate.net

Computational and Theoretical Studies on 2 Methyl 2 4 Methylphenyl 1,3 Dioxane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations provide fundamental information about molecular orbitals, charge distribution, and energetic stability, which are crucial for predicting a molecule's chemical behavior. Methods like Density Functional Theory (DFT) are commonly used to balance computational cost with accuracy for molecules of this size.

A foundational step in computational chemistry is geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule—its ground-state conformation. nih.gov This is achieved by finding the minimum energy structure on the potential energy surface. For 1,3-dioxane (B1201747) systems, the chair conformation is typically the most stable. thieme-connect.deresearchgate.net In the case of 2-Methyl-2-(4-methylphenyl)-1,3-dioxane, the bulky methyl and 4-methylphenyl (p-tolyl) groups at the C2 position are expected to preferentially occupy equatorial positions to minimize steric hindrance. thieme-connect.de

Computational studies on similar 1,3-dioxanes have shown that the energy difference between the chair and twist-boat conformations can be significant, confirming the stability of the chair form. researchgate.net Ab initio calculations performed on 2-methyl-1,3-dioxane (B3054962) are in accord with a chair conformation where the methyl group is in an equatorial arrangement. researchgate.net Energetic profiles can be calculated to map the energy changes during conformational transitions, such as ring inversion, identifying the energy barriers between different conformers.

Below is an illustrative table of what optimized geometric parameters from a DFT calculation for the lowest energy (chair) conformer of this compound might look like.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C2-O1 | 1.43 Å |

| Bond Length | C2-C(methyl) | 1.54 Å |

| Bond Length | C2-C(aryl) | 1.52 Å |

| Bond Angle | O1-C2-O3 | 111.5° |

| Bond Angle | O1-C2-C(methyl) | 108.0° |

| Dihedral Angle | O1-C2-C(aryl)-C(aryl-ortho) | 45.0° |

Note: The data in this table is hypothetical and serves as a representative example of the output from a geometry optimization calculation.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, FMO analysis would predict the most likely sites for nucleophilic or electrophilic attack. The HOMO is likely to be localized on the electron-rich p-tolyl group and the oxygen atoms, suggesting these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring and the C2-O bonds. These calculations help in understanding and predicting how the molecule will behave in various chemical reactions.

The following table provides example values that could be obtained from an FMO analysis for this compound.

| Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -8.5 | Indicates electron-donating capability; potential site for oxidation or reaction with electrophiles. |

| LUMO | -0.5 | Indicates electron-accepting capability; potential site for reduction or reaction with nucleophiles. |

| HOMO-LUMO Gap | 8.0 eV | A large gap suggests high kinetic stability and low reactivity under normal conditions. |

Note: This data is illustrative and represents typical values for a stable organic molecule.

Molecular Dynamics Simulations for Conformational Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with other molecules, such as solvents.

For this compound, MD simulations could be used to study the flexibility of the dioxane ring and the rotation of the substituent groups. These simulations can reveal the preferred orientations of the methyl and p-tolyl groups and the energetic barriers associated with their rotation. Furthermore, by simulating the molecule in different solvents, one can understand how the solvent environment affects its conformational preferences and dynamic behavior. Such studies on related dioxane derivatives have been used to understand their interactions in biological systems. researchgate.net

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify the lowest-energy path a reaction is likely to follow from reactants to products. This involves locating and characterizing the structures and energies of all intermediates and, crucially, the transition states that connect them. mit.edu The transition state represents the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, a key reaction is acid-catalyzed hydrolysis, which cleaves the acetal (B89532) to regenerate the corresponding ketone (4-methylacetophenone) and 1,3-propanediol. Computational modeling can elucidate the step-by-step mechanism of this reaction, including the initial protonation of an oxygen atom, the formation of a carbocation intermediate, and the subsequent nucleophilic attack by water. researchgate.netnih.gov Calculating the energy of the transition state for the rate-determining step allows for a theoretical prediction of the reaction rate. nih.gov

Prediction and Validation of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and rotational constants. researchgate.netnih.gov These theoretical predictions are extremely useful for interpreting experimental spectra and can aid in the structural confirmation of a synthesized compound. nrel.gov

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. acs.orgnih.govacs.org By comparing the calculated spectrum with the experimental one, an assignment of peaks to specific atoms in the molecule can be made with high confidence. Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands in an experimental IR spectrum. When theoretical and experimental data show good agreement, it validates the accuracy of the computational model and the optimized geometry used. acs.orgresearchgate.net Studies on the simpler 2-methyl-1,3-dioxane have shown that results from quantum-chemical calculations compare favorably with experimental microwave spectroscopy data. researchgate.net

The table below illustrates how predicted spectroscopic data could be compared with experimental values for validation.

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| ¹³C NMR Shift (C2) | 98.5 ppm | 99.2 ppm |

| ¹H NMR Shift (C-CH₃) | 1.65 ppm | 1.68 ppm |

| IR Frequency (C-O stretch) | 1150 cm⁻¹ | 1145 cm⁻¹ |

Note: The data presented is for illustrative purposes to show the concept of validation and does not represent actual measured data for this specific compound.

Role of 2 Methyl 2 4 Methylphenyl 1,3 Dioxane As a Building Block in Advanced Organic Synthesis and Materials Science

Applications in Polymer and Materials Chemistry

Contribution to Novel Material Development

There is no data in the search results to populate these sections specifically for "2-Methyl-2-(4-methylphenyl)-1,3-dioxane."

Future Directions and Emerging Research Avenues for 2 Methyl 2 4 Methylphenyl 1,3 Dioxane

Development of Novel and Sustainable Catalytic Systems

The synthesis of 1,3-dioxanes traditionally relies on the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. Future research is geared towards developing more sustainable and efficient catalytic systems.

Heterogeneous Catalysts: A significant trend is the move away from homogeneous acid catalysts, which can be difficult to separate from the reaction mixture, towards solid, reusable heterogeneous catalysts. For instance, acid-activated clays have demonstrated effectiveness in the synthesis of the related compound 2-Methyl-2-(p-tolyl)-1,3-dioxolane, achieving a 52% yield. tubitak.gov.tr This suggests that similar materials could be highly effective for the synthesis of 2-Methyl-2-(4-methylphenyl)-1,3-dioxane. Research in this area will likely focus on:

Developing novel solid acid catalysts: Materials like zeolites, sulfated zirconia, and functionalized silica offer high thermal stability and tunable acidity.

Improving catalyst reusability and lifetime: A key aspect of sustainability is the ability to reuse a catalyst over multiple cycles without significant loss of activity.

Solvent-free reaction conditions: Combining solid catalysts with solvent-free conditions can significantly reduce the environmental impact of the synthesis. nih.gov

Bio-based Catalysts: The use of catalysts derived from renewable resources is another promising area. Natural extracts, such as lemon juice, have been successfully used as catalysts in other organic syntheses, aligning with the principles of green chemistry. nih.govrsc.org

| Catalyst Type | Potential Advantages | Relevant Research Findings |

| Acid-Activated Clays | Reusable, low cost, environmentally friendly. | Effective for the synthesis of 2-Methyl-2-(p-tolyl)-1,3-dioxolane. tubitak.gov.tr |

| Zeolites | High thermal stability, shape selectivity, tunable acidity. | Widely used in industrial-scale acid-catalyzed reactions. |

| Bio-based Catalysts | Renewable, biodegradable, non-toxic. | Lemon juice has been shown to be an effective catalyst in other condensation reactions. nih.govrsc.org |

Exploration of Unprecedented Chemical Transformations

While 1,3-dioxanes are primarily known for their stability and use as protecting groups, future research could uncover new chemical transformations. thieme-connect.de The inherent structure of this compound, with its acetal (B89532) functionality and aromatic ring, offers several possibilities for novel reactions.

Ring-opening polymerizations: Certain cyclic acetals can undergo ring-opening polymerization to produce polyethers with specific properties. Research could explore conditions under which this compound could act as a monomer.

Asymmetric catalysis: The chiral environment of substituted dioxanes can be exploited in asymmetric synthesis. Derivatives of this compound could be designed to act as chiral ligands or auxiliaries.

Functionalization of the aromatic ring: The 4-methylphenyl group can be a site for further chemical modification, allowing for the synthesis of a library of derivatives with diverse properties.

Integration with Flow Chemistry and Automation Technologies

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. nih.govrsc.org

Flow Chemistry: The synthesis of acetals is well-suited for flow reactors. researchgate.net A continuous flow setup would allow for:

Precise control over reaction parameters: Temperature, pressure, and residence time can be finely tuned to optimize yield and minimize by-product formation.

Enhanced safety: The small reaction volumes in flow reactors mitigate the risks associated with exothermic reactions or the handling of hazardous materials.

Automation: Automated synthesis platforms can be used to rapidly screen different reaction conditions and catalysts, accelerating the discovery of optimal synthetic routes. rsc.org These systems can also be used for the on-demand synthesis of specific this compound derivatives.

| Technology | Key Benefits for this compound Synthesis |

| Flow Chemistry | Improved reaction control, enhanced safety, potential for telescoped synthesis. nih.govrsc.org |

| Automated Synthesis | High-throughput screening of reaction conditions, on-demand synthesis of derivatives. |

Advanced Computational Design of Derivatives with Tunable Chemical Behavior

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules. scispace.comresearchgate.netresearchgate.net For this compound, computational methods can be used to:

Predict reactivity and stability: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the energies of different conformations and transition states, providing insight into the molecule's reactivity and stability. scispace.comresearchgate.net

Design derivatives with specific properties: By computationally modeling the effects of different substituents on the dioxane ring or the aromatic group, it is possible to design new derivatives with tailored electronic and steric properties.

Elucidate reaction mechanisms: Computational studies can help to understand the detailed mechanisms of both the synthesis of the dioxane and any subsequent reactions it may undergo. acs.org

For example, computational studies on related 1,3-dioxanes have been used to investigate their conformational preferences and the energy barriers between different chair and twist-boat conformations. researchgate.net Similar studies on this compound could inform the design of derivatives with specific shapes for applications in areas like host-guest chemistry or materials science.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of conformational energies, reaction pathways, and electronic properties. scispace.comresearchgate.net |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different solvent environments. |

| In Silico Screening | Virtual screening of potential derivatives for desired properties. rsc.orgmdpi.com |

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-2-(4-methylphenyl)-1,3-dioxane, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves acid-catalyzed cyclocondensation of substituted diols or ketones. For example, derivatives like 2-(4-Methoxyphenyl)-1,3-dioxane are synthesized via reaction of 4-methoxyphenyl-containing precursors with diols under dehydrating conditions (e.g., using p-toluenesulfonic acid as a catalyst) . Key factors include:

- Temperature : Reactions often proceed at reflux (80–120°C) to facilitate water removal.

- Solvent : Toluene or dichloromethane is used to azeotrope water and drive equilibrium toward product formation.

- Catalyst : Lewis acids (e.g., BF₃·Et₂O) or protic acids improve reaction kinetics.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) enhances purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm ring formation. For example, methyl groups at C2 and C4-methylphenyl show distinct singlet (δ 1.4–1.6 ppm) and aromatic splitting patterns (δ 7.2–7.4 ppm) .

- X-ray Crystallography : Resolves stereochemistry and ring conformation. Software like SHELXL and ORTEP-III refines data, addressing challenges like disorder in flexible dioxane rings. For example, highlights a distorted boat conformation in a related dioxane derivative .

- Mass Spectrometry : HRMS confirms molecular formula, while fragmentation patterns validate substituent connectivity.

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the reactivity and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) simulations optimize geometries and calculate thermodynamic properties. For example:

- Geometry Optimization : B3LYP/6-31G** models predict bond lengths and angles, validated against crystallographic data .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps quantify stability; lower gaps suggest higher reactivity toward electrophiles .

- Reaction Pathways : Transition state analysis (e.g., for ring-opening reactions) identifies activation energies using software like Gaussian or ORCA.

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

- Methodological Answer :

- Dynamic Effects : NMR may average conformers in solution, while X-ray captures static solid-state structures. For example, shows a boat conformation in crystals, whereas solution NMR might suggest a chair .

- Refinement Tools : Use SHELXL to model disorder or twinning in crystallographic data.

- Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm functional groups .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound, and what catalytic systems are effective?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-BINOL-derived catalysts to induce asymmetry during cyclocondensation .

- Asymmetric Catalysis : Chiral phosphoric acids (e.g., TRIP) catalyze enantioselective formation via dynamic kinetic resolution .

- Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography determines enantiomeric excess and absolute configuration .

Q. What challenges arise in designing bioactivity studies for this compound, and how can structure-activity relationships (SAR) be investigated?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (CLSI guidelines) and cytotoxicity using MTT assays .

- Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., cytochrome P450 enzymes), guided by crystallographic data .

- SAR Strategies : Systematically modify substituents (e.g., para-methyl to fluoro) and correlate with bioactivity trends. For example, shows substituted dioxanes exhibit varied enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.